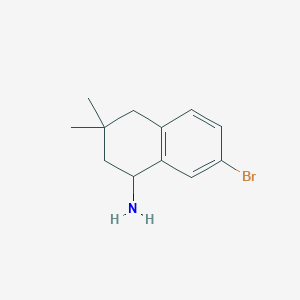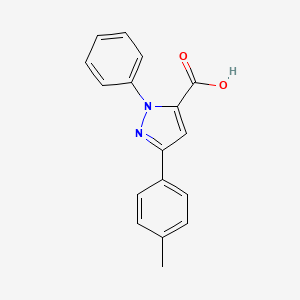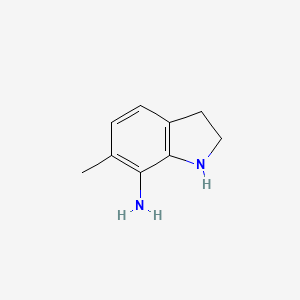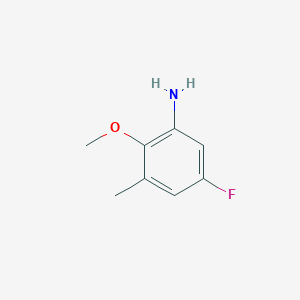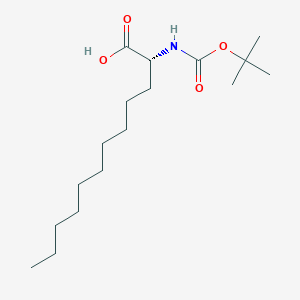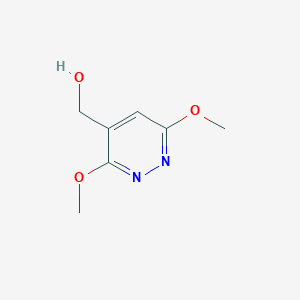
5-(Methylthio)nicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)nicotinaldehyde is a chemical compound with the molecular weight of 153.2 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C7H7NOS/c1-10-7-2-6 (5-9)3-8-4-7/h2-5H,1H3 . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique
DNA Methylation and Epigenetics
DNA methylation is a critical epigenetic modification involving the addition of a methyl group to the DNA molecule, impacting gene expression and cellular function. DNA methyltransferase inhibitors, for example, have shown promise in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in vitro and in vivo models. Studies like Goffin and Eisenhauer (2002) have discussed the state of art in DNA methyltransferase inhibitors, highlighting their potential in oncology (Goffin & Eisenhauer, 2002)[https://consensus.app/papers/methyltransferase-inhibitorsstate-goffin/9cc012f6074a5cbe8212169091a212d1/?utm_source=chatgpt].
Sulfur, Ethylene, and Polyamine Biosynthesis
Research on the metabolic pathways involving sulfur, such as the study by Sauter et al. (2013), discusses the importance of methionine (Met) and S-adenosylmethionine (SAM) in plant metabolism. This includes their roles in ethylene, nicotianamine, and polyamine biosynthetic pathways, which are vital for plant growth and development (Sauter, Moffatt, Saechao, Hell, & Wirtz, 2013)[https://consensus.app/papers/methionine-salvage-sadenosylmethionine-links-sulfur-sauter/330074e91a6157639214cb36850311ff/?utm_source=chatgpt].
Chemical Synthesis of Nucleotide Analogs
In the field of nucleotide synthesis, researchers like Roy et al. (2016) have explored the synthetic approaches for preparing nucleotides and their derivatives. These molecules play crucial roles in cellular processes, and their analogs can serve as tools for studying biological mechanisms or as therapeutic agents (Roy, Depaix, Périgaud, & Peyrottes, 2016)[https://consensus.app/papers/trends-nucleotide-synthesis-roy/57979c20c11e501dbadf4c0af3ad1c80/?utm_source=chatgpt].
Nicotinamide and Metabolic Disease
Elhassan, Philp, and Lavery (2017) have reviewed the role of Nicotinamide adenine dinucleotide (NAD+) in metabolic diseases, discussing how contemporary NAD+ precursors, including nicotinamide derivatives, show promise in improving mitochondrial function and sirtuin-dependent signaling (Elhassan, Philp, & Lavery, 2017)[https://consensus.app/papers/targeting-metabolic-disease-insights-into-molecule-elhassan/838fd0b2d8f05e10adf4f18f7e6fcf82/?utm_source=chatgpt].
Safety and Hazards
Mécanisme D'action
Target of Action
It’s structurally similar to nicotinaldehyde , which is known to be involved in NAD biosynthesis . NAD is a crucial coenzyme in cellular metabolism, playing a significant role in energy production and cellular signaling.
Mode of Action
Nicotinaldehyde is known to replenish intracellular NAD levels in leukemia cells treated with NAMPT inhibitors . This suggests that 5-(Methylthio)nicotinaldehyde might also interact with NAD biosynthesis pathways.
Biochemical Pathways
This compound may be involved in the NAD biosynthesis pathway, given its structural similarity to nicotinaldehyde . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. It plays a crucial role in energy production, cellular signaling, and maintaining redox homeostasis.
Result of Action
For instance, nicotinaldehyde supplementation can prevent NAMPT inhibitor-induced oxidative stress, mitochondrial dysfunction, and ATP depletion in leukemia cells .
Propriétés
IUPAC Name |
5-methylsulfanylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDIRCHWWQLKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
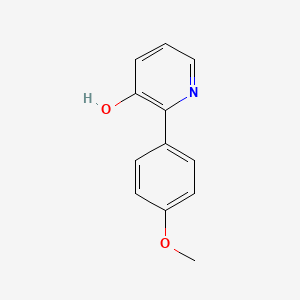

![2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide](/img/structure/B6359108.png)
![2-[4-(Trifluoromethyl)phenyl]thiobenzamide](/img/structure/B6359128.png)
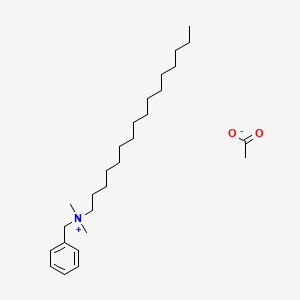
![7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B6359151.png)
